molecular formula C12H11FN2O2 B13666529 Ethyl 3-amino-8-fluoroquinoline-2-carboxylate

Ethyl 3-amino-8-fluoroquinoline-2-carboxylate

Cat. No.: B13666529
M. Wt: 234.23 g/mol
InChI Key: YZECYVQKZISYCM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-fluoroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family, which is known for its diverse biological activities. This compound is characterized by the presence of an amino group at the 3rd position, a fluorine atom at the 8th position, and an ethyl ester group at the 2nd position of the quinoline ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-8-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-amino-8-fluoroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-8-fluoroquinoline-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Ethyl 3-amino-8-fluoroquinoline-2-carboxylate can be compared with other fluoroquinolones such as:

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Uniqueness

The presence of the amino group at the 3rd position and the ethyl ester group at the 2nd position distinguishes this compound from other fluoroquinolones. These structural features contribute to its unique biological activities and make it a valuable compound for research and development .

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 3-amino-8-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

YZECYVQKZISYCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)F)N

Origin of Product

United States

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